3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride
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Overview
Description
3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride is a chemical compound with the CAS number 2059988-37-1 . It has a molecular weight of 195.64 and a molecular formula of C7H14ClNO3 .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 chlorine atom .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, carboxylic acids in general can undergo several types of reactions. For instance, they can react with Thionyl Chloride (SOCl2) to form acid chlorides . They can also react with alcohols to form esters in a process called Fischer esterification .Scientific Research Applications
Synthesis and Chemical Reactivity
Synthesis of Constrained Dipeptide Isosteres : 3-(Aminomethyl)oxane-3-carboxylic acid derivatives, such as 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids (BTAa), have been synthesized as conformationally constrained dipeptide isosteres. These are derived from tartaric acid and α-amino acids, offering a novel class of isosteres with potential applications in peptide and protein engineering (Guarna et al., 1999).
Synthesis of Fluorescent Dyes for Displays : Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, synthesized through cyclization involving 3-(arylidene-amino)-benzo[de]anthracen-7-ones with 3-oxo-butyric acid ethyl ester, have been identified for their potential as dyes in liquid crystal displays (Bojinov & Grabchev, 2003).
Amino Acid Synthesis and Configuration Studies : Research involving the synthesis of 3-aminotetrahydrothiophene-3-carboxylic acids has contributed to understanding the configurations and properties of similar amino acids, which could have implications for protein chemistry and pharmacology (Hatanaka & Ishimaru, 1973).
Applications in Biochemistry and Medicinal Chemistry
Transport Applications in Cellular Systems : Studies have been conducted on isomeric 3-aminobicyclo[3.2.1]octane-3-carboxylic acids, focusing on their specificity to membrane transport systems in tumor and hepatoma cells. Such research provides insights into cellular transport mechanisms and potential therapeutic applications (Christensen et al., 1983).
Chemoselective Amidation of Carboxylic Acids : The use of specific agents like (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester for the amidation of carboxylic acids, including those derived from 3-(Aminomethyl)oxane-3-carboxylic acid, is significant in developing pharmaceutical compounds (Kang et al., 2008).
Synthesis of Spin-Labelled Amino Acids : Research on the synthesis of compounds like 1,4-Thiazane-3-carboxylic acid and similar derivatives demonstrates the potential to create spin-labelled amino acids, which are valuable in studying molecular structures and interactions (Shiraiwa et al., 1998).
Properties
IUPAC Name |
3-(aminomethyl)oxane-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c8-4-7(6(9)10)2-1-3-11-5-7;/h1-5,8H2,(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GICNVKPFRVCGJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)(CN)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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